molecular formula C13H10ClNO2 B13680637 N-Hydroxy-4-phenoxybenzimidoyl Chloride

N-Hydroxy-4-phenoxybenzimidoyl Chloride

Cat. No.: B13680637
M. Wt: 247.67 g/mol
InChI Key: WFTRHYPZWHCURS-UHFFFAOYSA-N
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Description

N-Hydroxy-4-phenoxybenzimidoyl Chloride is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-4-phenoxybenzimidoyl Chloride typically involves the reaction of 4-phenoxybenzoic acid with hydroxylamine hydrochloride in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:

    Formation of 4-phenoxybenzoyl chloride: 4-phenoxybenzoic acid is treated with thionyl chloride to form 4-phenoxybenzoyl chloride.

    Reaction with hydroxylamine: The 4-phenoxybenzoyl chloride is then reacted with hydroxylamine hydrochloride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-4-phenoxybenzimidoyl Chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the chloride group with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with an amine may produce an amide derivative.

Scientific Research Applications

N-Hydroxy-4-phenoxybenzimidoyl Chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxy-4-phenoxybenzimidoyl Chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial proliferation .

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxybenzimidazole: Similar in structure but lacks the phenoxy group.

    4-Phenoxybenzamide: Contains the phenoxy group but lacks the N-hydroxy and chloride functionalities.

Uniqueness

N-Hydroxy-4-phenoxybenzimidoyl Chloride is unique due to its combination of the N-hydroxy, phenoxy, and chloride functionalities. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

Molecular Formula

C13H10ClNO2

Molecular Weight

247.67 g/mol

IUPAC Name

N-hydroxy-4-phenoxybenzenecarboximidoyl chloride

InChI

InChI=1S/C13H10ClNO2/c14-13(15-16)10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9,16H

InChI Key

WFTRHYPZWHCURS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=NO)Cl

Origin of Product

United States

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